molecular formula C12H20N2O2 B12270004 Methyl[(3-methyl-1,2-oxazol-5-yl)methyl][(oxan-2-yl)methyl]amine

Methyl[(3-methyl-1,2-oxazol-5-yl)methyl][(oxan-2-yl)methyl]amine

Cat. No.: B12270004
M. Wt: 224.30 g/mol
InChI Key: CRHMKTBZAYWPFT-UHFFFAOYSA-N
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Description

Methyl[(3-methyl-1,2-oxazol-5-yl)methyl][(oxan-2-yl)methyl]amine is a complex organic compound that features a unique structure combining oxazole and oxane moieties. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl[(3-methyl-1,2-oxazol-5-yl)methyl][(oxan-2-yl)methyl]amine typically involves multi-step organic reactions. One common method includes the formation of the oxazole ring through cyclization reactions, followed by the introduction of the oxane moiety via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and may involve high temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors is also explored to enhance efficiency and scalability. The purification of the final product typically involves techniques such as crystallization, distillation, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl[(3-methyl-1,2-oxazol-5-yl)methyl][(oxan-2-yl)methyl]amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert it into more reduced forms, often involving hydrogenation.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is frequently used.

    Substitution: Reagents such as sodium hydride (NaH) and alkyl halides are often employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole oxides, while reduction could produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Methyl[(3-methyl-1,2-oxazol-5-yl)methyl][(oxan-2-yl)methyl]amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl[(3-methyl-1,2-oxazol-5-yl)methyl][(oxan-2-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole moiety can interact with biological macromolecules, potentially inhibiting or modulating their activity. The compound’s structure allows it to participate in various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5-methyl-1,2-oxazol-3-yl)methanesulfonamide
  • (5-methyl-1,2-oxazol-3-yl)methanethiol
  • (5-methyl-1,3-oxazol-2-yl)methanamine

Uniqueness

Methyl[(3-methyl-1,2-oxazol-5-yl)methyl][(oxan-2-yl)methyl]amine stands out due to its unique combination of oxazole and oxane moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to engage in a broader range of chemical reactions and exhibit diverse biological activities compared to its similar counterparts.

Properties

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

N-methyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]-1-(oxan-2-yl)methanamine

InChI

InChI=1S/C12H20N2O2/c1-10-7-12(16-13-10)9-14(2)8-11-5-3-4-6-15-11/h7,11H,3-6,8-9H2,1-2H3

InChI Key

CRHMKTBZAYWPFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)CN(C)CC2CCCCO2

Origin of Product

United States

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